molecular formula C8H15N5S B1662803 Simetryn CAS No. 1014-70-6

Simetryn

Cat. No. B1662803
CAS RN: 1014-70-6
M. Wt: 213.31 g/mol
InChI Key: MGLWZSOBALDPEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Simetryn is a pre-emergence and post-emergence herbicide used for the control of annual broadleaf weeds and partially of grasses in rice . It belongs to the Triazine class of herbicides and has a molecular weight of 213.32 .


Synthesis Analysis

Simetryn molecularly imprinted polymers (TER-SIE-MIPs) were prepared by precipitation polymerization with TER and SIE as double template molecules, acrylic acid (AA) as the functional monomer, and acetonitrile as the porogen .


Molecular Structure Analysis

The molecular formula of Simetryn is C8H15N5S . It has an average mass of 213.303 Da and a monoisotopic mass of 213.104813 Da .


Chemical Reactions Analysis

A novel flow injection chemiluminescence method has been reported for the determination of Simetryn. The method is based on the direct oxidation of luminol by the photoproducts of Simetryn in alkaline medium in the absence of a catalyst/oxidant .


Physical And Chemical Properties Analysis

Simetryn is a white crystalline solid with a melting range of 82 – 83 ̊C. It is stable in neutral, weakly acidic, and weakly alkaline media, hydrolyzed by strong acids (pH 1) and alkalis (pH 13). It is highly soluble in water 450 mg L–1 at 20 ̊C and is more soluble in organic solvents like acetone, ethanol, toluene, and hexane .

Scientific Research Applications

Herbicide Effectiveness and Ecological Impact

Simetryn is widely used in agriculture, particularly in rice and wheat rotation systems for weed and grass control. Research has shown that simetryn can accumulate in wheat plants, leading to suppressed growth and decreased chlorophyll content. This accumulation induces oxidative stress but also stimulates the production of antioxidant enzymes in wheat plants, illustrating an adaptive response to herbicide-induced stress (Jiang et al., 2016).

Impact on Aquatic Ecosystems

Studies on the impact of simetryn in aquatic ecosystems indicate that high concentrations of the herbicide can significantly lower total phytoplankton biomass, particularly green algal density, without markedly affecting other microbial food-web components like bacteria and zooplankton. This suggests that simetryn's direct impact on planktonic organisms other than phytoplankton is weak (Chang et al., 2011).

Biodegradation and Environmental Persistence

Research has identified specific bacterial strains capable of degrading simetryn. For example, Rhodococcus sp. strain FJ1117YT can degrade simetryn and other similar herbicides, indicating a potential for bioremediation in environments contaminated with triazine herbicides (Fujii et al., 2007).

Toxicity and Environmental Safety

Studies focusing on the balance between herbicidal activity and toxicity have shown that simetryn, among other triazine herbicides, exhibits unique effects, such as forming specific bonds with proteins in different organisms. This research is crucial in understanding the environmental safety and proper usage of herbicide mixtures (Ge et al., 2014).

Analytical Applications in Environmental Monitoring

Simetryn-imprinted nanoparticles have been developed for the analysis of triazine herbicide residues. These nanoparticles show high selectivity and binding capacity, making them suitable for environmental monitoring and analysis of herbicide residues (Tong et al., 2020).

Runoff and Environmental Distribution

Research on the behavior of simetryn in agricultural environments, such aspaddy fields, has revealed insights into its runoff behavior and environmental distribution. For instance, a study using a new fate model estimated the runoff behavior of simetryn from paddy fields under various conditions of precipitation and irrigation. This study showed that the highest runoff concentrations could be several times higher than the water quality guide value set by the Environment Agency of Japan (Kibe et al., 2000).

Photodegradation and Detection

Innovative methods have been developed for the detection and analysis of simetryn, including a flow injection chemiluminescence method. This method, based on the direct oxidation of luminol by photoproducts of simetryn, has been applied to determine simetryn in natural waters, offering a novel approach for environmental monitoring (Waseem et al., 2008).

Impact on Amphibians

A study utilizing an amphibian metamorphosis assay to test the chronic toxicity of simetryn found significant retardation in growth and development of tadpoles at certain concentrations. This indicates that simetryn can act as a stressor and potentially a teratogen, impacting amphibian populations in agricultural environments (Saka et al., 2013).

Development of Detection Methods

Development of molecular and immunochemical methods, like monoclonal and recombinant antibodies selective for simetryn, has advanced the detection and environmental analysis of this herbicide. Such methods have been applied in environmental samples for monitoring purposes, demonstrating their utility in ecological studies (Nishi et al., 2005).

Safety And Hazards

Simetryn is harmful if swallowed and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to store away from incompatible materials .

Future Directions

There are ongoing research efforts to develop novel sensors for the detection of Simetryn residues in tobacco . Additionally, there is interest in the development of multi-residue methods for the simultaneous determination of triazine herbicides in environmental samples .

properties

IUPAC Name

2-N,4-N-diethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5S/c1-4-9-6-11-7(10-5-2)13-8(12-6)14-3/h4-5H2,1-3H3,(H2,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLWZSOBALDPEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)SC)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8037596
Record name Simetryn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8037596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Simetryn

CAS RN

1014-70-6
Record name Simetryn
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1014-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Simetryn [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Simetryn
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163051
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Simetryn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8037596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Simetryn
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.547
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SIMETRYN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/036180247V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Simetryn
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Simetryn
Reactant of Route 3
Simetryn
Reactant of Route 4
Reactant of Route 4
Simetryn
Reactant of Route 5
Reactant of Route 5
Simetryn
Reactant of Route 6
Reactant of Route 6
Simetryn

Citations

For This Compound
2,300
Citations
M Saka, N Tada, Y Kamata - Ecotoxicology and environmental safety, 2013 - Elsevier
… glands of the tadpoles exposed to simetryn. These results suggest that simetryn can act as a … exposed to 0.40 mg/L of simetryn at a significantly high incidence (7/30=23.3%). Therefore, …
Number of citations: 19 www.sciencedirect.com
Z Tong, Y Han, L Gu, Z Li, K Du, G Kong… - Journal of separation …, 2020 - Wiley Online Library
This work provides a simple and rapid method for synthesis uniform simetryn imprinted nanoparticles, which can be used to pretreat the tested samples before detecting. A series of …
TK Phong, MHT Nguyen, S Komany, SH Vu… - Bulletin of …, 2006 - academia.edu
Paddy fields are the main non-point sources of environmental pollution in Japan since they account for more than 50% of the agricultural land, and consequently, use about half of the …
Number of citations: 13 www.academia.edu
M Saka - Ecotoxicology and environmental safety, 2010 - Elsevier
I examined the toxicity of rice paddy herbicides simetryn, mefenacet, and thiobencarb to amphibians by conducting acute toxicity tests with tadpoles of Silurana tropicalis, which has …
Number of citations: 30 www.sciencedirect.com
S Bonora, E Benassi, A Maris, V Tugnoli… - Journal of molecular …, 2013 - Elsevier
In the present study, we considered the Raman spectra of atrazine, prometryn and simetryn, in the solid form and in polar and apolar solvents, extending the investigation in the very …
Number of citations: 53 www.sciencedirect.com
TK Phong, DTT Nhung, T Motobayashi… - Bulletin of environmental …, 2009 - Springer
… simetryn and thiobencarb in flooded rice soil was investigated in a 2-year study. The concentrations of simetryn … shorter (36 and 17 days for simetryn and thiobencarb, respectively) in …
Number of citations: 2 link.springer.com
M Yan, Y She, X Cao, J Ma, G Chen, S Hong, Y Shao… - Microchimica Acta, 2019 - Springer
A class-specific molecular imprinted polymer (MIP) is described for simultaneous recognition of prometryn and simetryn prior to their determination via a fingerprint signal (at 974 cm −1 …
Number of citations: 40 link.springer.com
T Nagai, K Inao, T Horio - Journal of Pesticide Science, 2008 - jstage.jst.go.jp
We conducted a probabilistic ecological risk assessment of the herbicide simetryn which is used in Japanese paddy fields. The EC50 values for 31 algal genera were fitted to log-…
Number of citations: 11 www.jstage.jst.go.jp
F Kasai, T Hanazato - Environmental Pollution, 1995 - Elsevier
The effects of a triazine herbicide, simetryn, on freshwater phyto- and zooplankton communities and water chemistry were investigated using outdoor experimental ponds. Simetryn was …
Number of citations: 52 www.sciencedirect.com
K ISHIZUKA, H MATSUMOTO, T IMAHASE - Weed Res., Japan, 1984 - scholar.archive.org
… The increased mobility of simetryn in sandy … simetryn much more than Japanese cultivars4). In an attempt to elucidate the comparative physiological response of rice cultivars to simetryn…
Number of citations: 13 scholar.archive.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.